molecular formula C27H63NO9Si3 B8038263 Tris(triethoxysilylpropyl)amine

Tris(triethoxysilylpropyl)amine

Cat. No. B8038263
M. Wt: 630.0 g/mol
InChI Key: AZWJUPOOZZRWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(triethoxysilylpropyl)amine is a useful research compound. Its molecular formula is C27H63NO9Si3 and its molecular weight is 630.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Drug Delivery Systems : Tris(triethoxysilylpropyl)amine has been utilized in the development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery applications. These hydrogels exhibit pH and temperature-responsive swelling ratio and are influential in the drug release behavior of swollen polymers, making them suitable for targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).

  • Polymer Synthesis : Tris(2-aminoethyl)amine (TREN) has replaced tris(dimethylaminoethyl)amine (Me6-TREN) in the Cu(0) wire catalyzed SET-LRP of methyl and n-butyl acrylates. This method, which uses TREN, is considered economical and efficient for metal-catalyzed living radical polymerization, with potential applications in continuous processes for technological applications (Moreno et al., 2017).

  • Coordination and Bioinorganic Chemistry : Aryl-appended tris(2-pyridylmethyl)amine ligands have been used in synthetic, biologically relevant metal complexes exhibiting properties relevant to non-heme iron-containing enzymes and Ni(II)-containing enzymes. This application is significant in understanding enzyme functionality and designing synthetic analogs (Berreau, 2007).

  • Photocatalysis : Tris(p-bromophenyl)amine has been studied in photochemical co-oxidation processes, playing a crucial role in the formation of sulfoxides and phosphine oxides, which is significant in the development of photochemical applications (Bonesi et al., 2018).

  • Supramolecular Chemistry : Tris(2-pyridylmethyl)amines have emerged as important ligands in supramolecular chemistry due to their ability to form stable and catalytically active complexes with various metals. Their applications include anion sensors, molecular switches, and building blocks in supramolecular cages (Bravin et al., 2021).

properties

IUPAC Name

1-triethoxysilyl-N,N-bis(1-triethoxysilylpropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H63NO9Si3/c1-13-25(38(29-16-4,30-17-5)31-18-6)28(26(14-2)39(32-19-7,33-20-8)34-21-9)27(15-3)40(35-22-10,36-23-11)37-24-12/h25-27H,13-24H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWJUPOOZZRWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N(C(CC)[Si](OCC)(OCC)OCC)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H63NO9Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(triethoxysilylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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